molecular formula C11H10BrNO2 B2628131 Methyl 2-(6-bromo-1H-indol-3-yl)acetate CAS No. 152213-63-3

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Cat. No. B2628131
M. Wt: 268.11
InChI Key: BMFSVEXJEHZDHD-UHFFFAOYSA-N
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Description

“Methyl 2-(6-bromo-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 152213-63-3 . It has a molecular weight of 268.11 . The IUPAC name for this compound is “methyl 2-(6-bromo-1H-indol-3-yl)acetate” and its InChI Code is "1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(6-bromo-1H-indol-3-yl)acetate” can be represented by the InChI Code: "1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3" . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-(6-bromo-1H-indol-3-yl)acetate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Modification

Methyl 2-(6-bromo-1H-indol-3-yl)acetate serves as a key intermediate in the synthesis of complex organic compounds. Studies highlight its utility in regioselective additions, where it reacts with aromatic amines to produce 2-arylamino derivatives, showcasing its versatility in organic synthesis (Koz’minykh et al., 2006). Furthermore, the compound's involvement in the synthesis of novel compounds through three-component reactions emphasizes its role in expanding the toolkit for medicinal chemistry (Nassiri & Milani, 2020).

Natural Products and Alkaloid Synthesis

Research into brominated tryptophan derivatives from marine sources like Thorectidae sponges reveals the presence of compounds structurally similar to methyl 2-(6-bromo-1H-indol-3-yl)acetate. These studies not only expand our understanding of marine natural products but also hint at potential biological activities of these compounds (Segraves & Crews, 2005).

Crystallography and Structural Analysis

The synthesis and crystallographic analysis of related indole derivatives provide insights into the molecular configuration and structural characteristics essential for the development of new materials and pharmaceutical agents. Such studies contribute to the detailed understanding of molecular interactions and properties (Luo et al., 2019).

Antimicrobial Activities

Compounds synthesized from methyl 2-(6-bromo-1H-indol-3-yl)acetate and its analogs have shown antimicrobial activities, illustrating the potential for developing new therapeutic agents. The exploration of semicarbazone derivatives for their antibacterial properties underlines the significance of indole-based compounds in addressing microbial resistance (Carrasco et al., 2020).

Material Science and Corrosion Inhibition

In the realm of materials science, derivatives of methyl 2-(6-bromo-1H-indol-3-yl)acetate have been investigated for their efficacy as corrosion inhibitors. Such applications underscore the chemical's utility beyond pharmaceuticals, highlighting its role in industrial applications and the protection of metals (Missoum et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFSVEXJEHZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

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